molecular formula C15H17ClN4O2 B2815765 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1209243-08-2

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No.: B2815765
CAS No.: 1209243-08-2
M. Wt: 320.78
InChI Key: MELOVSISXICENK-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the imidazole moiety may interact with metal ions in enzyme active sites, inhibiting their function. The chlorinated aromatic ring can also participate in hydrophobic interactions with protein targets, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-2-methylphenyl)-N2-(2-(1H-imidazol-1-yl)ethyl)oxalamide
  • N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
  • N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chlorinated aromatic ring and an imidazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-10-12(16)4-3-5-13(10)19-15(22)14(21)18-7-9-20-8-6-17-11(20)2/h3-6,8H,7,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELOVSISXICENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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